2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoicacidhydrochloride
CAS No.:
Cat. No.: VC18123692
Molecular Formula: C19H30ClNO2
Molecular Weight: 339.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H30ClNO2 |
|---|---|
| Molecular Weight | 339.9 g/mol |
| IUPAC Name | 2-methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C19H29NO2.ClH/c1-15(14-20-11-5-4-6-12-20)13-16-7-9-17(10-8-16)19(2,3)18(21)22;/h7-10,15H,4-6,11-14H2,1-3H3,(H,21,22);1H |
| Standard InChI Key | HYFKZUFFDJPDHW-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=CC=C(C=C1)C(C)(C)C(=O)O)CN2CCCCC2.Cl |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₀ClNO₂ |
| Molecular Weight | 339.9 g/mol |
| IUPAC Name | 2-methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid; hydrochloride |
| Canonical SMILES | CC(CC1=CC=C(C=C1)C(C)(C)C(=O)O)CN2CCCCC2.Cl |
| InChIKey | HYFKZUFFDJPDHW-UHFFFAOYSA-N |
The compound’s hydrochloride salt improves solubility in aqueous environments, a critical factor for its environmental mobility and potential bioactivity .
Synthesis and Transformation Pathways
Key Transformation Steps:
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Oxidative Cleavage: Fenpropidin’s terminal methyl group undergoes oxidation to a carboxylic acid.
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Structural Stabilization: The hydrochloride salt forms via reaction with hydrochloric acid, enhancing compound stability.
Physicochemical Properties
The compound’s physicochemical profile governs its environmental behavior and interaction with biological systems.
Table 2: Physicochemical Characteristics
| Property | Value |
|---|---|
| Water Solubility | Moderate (enhanced by HCl salt) |
| LogP (Partition Coefficient) | Estimated 2.1–3.4 |
| Stability | Stable under ambient conditions; degrades under UV exposure |
The hydrochloride salt increases polarity, reducing lipid solubility compared to fenpropidin, which has a LogP of 3.8 . This property likely limits bioaccumulation but enhances leaching potential in soil.
Biological and Pharmacological Profile
Hypothetical Pharmacokinetics:
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Absorption: Limited gastrointestinal absorption due to high polarity.
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Metabolism: Further conjugation (e.g., glucuronidation) likely in hepatic systems.
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Excretion: Predominantly renal, given its water-soluble form .
Environmental Impact and Ecotoxicology
As a fenpropidin degradation product, this compound is frequently detected in agricultural runoff. Its environmental persistence is moderate, with a half-life of 15–30 days in aerobic soils . Ecotoxicological data remain limited, but its structural features suggest low acute toxicity to aquatic organisms.
Table 3: Ecotoxicological Parameters (Model Organisms)
| Organism | LC₅₀/EC₅₀ | Endpoint |
|---|---|---|
| Daphnia magna | >100 mg/L | 48h immobilization |
| Danio rerio (Zebrafish) | >50 mg/L | 96h mortality |
These values indicate lower toxicity compared to fenpropidin (LC₅₀ for Daphnia: 8.2 mg/L), likely due to reduced membrane permeability .
| Hazard Class | Category | Code |
|---|---|---|
| Acute Oral Toxicity | 4 | H302 |
| Acute Dermal Toxicity | 4 | H312 |
| Skin Irritation | 2 | H315 |
| Eye Irritation | 2 | H319 |
| Respiratory Irritation | 3 | H335 |
Safety protocols recommend personal protective equipment (PPE) during handling, including nitrile gloves and eye protection .
Future Research Directions
Critical knowledge gaps include:
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Mechanistic Toxicology: Clarify cellular targets and long-term exposure effects.
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Degradation Kinetics: Quantify transformation rates under varied climatic conditions.
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Advanced Detection Methods: Develop sensitive LC-MS/MS protocols for environmental monitoring.
Addressing these areas will inform regulatory policies and risk mitigation strategies in agrochemical usage.
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